molecular formula C10H8BrNO8 B11499579 2-[5-Bromo-4-(carboxymethoxy)-2-nitrophenoxy]acetic acid

2-[5-Bromo-4-(carboxymethoxy)-2-nitrophenoxy]acetic acid

Cat. No.: B11499579
M. Wt: 350.08 g/mol
InChI Key: LLHBKADQVJAURG-UHFFFAOYSA-N
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Description

2-[5-Bromo-4-(carboxymethoxy)-2-nitrophenoxy]acetic acid: 2-[5-Bromo-4-(carboxymethoxy)-2-nitrophenoxy]ethanoic acid , is a chemical compound with the following structure:

Structure: HOOC-CH2OC6H3(NO3)(Br)OCH2COOH\text{Structure: } \text{HOOC-CH}_2-\text{O}-\text{C}_6\text{H}_3(\text{NO}_3)(\text{Br})-\text{O}-\text{CH}_2-\text{COOH} Structure: HOOC-CH2​−O−C6​H3​(NO3​)(Br)−O−CH2​−COOH

This compound contains a carboxylic acid group, a nitro group, and a bromine atom. It is a synthetic derivative of indole and exhibits interesting biological properties.

Preparation Methods

Synthetic Routes: One synthetic route involves the diazotization of 2-bromo-4-methoxy-3-methylbenzene followed by coupling with 2-formylcyclohexanone . The detailed steps are as follows:

    Diazotization: 2-bromo-4-methoxy-3-methylbenzene reacts with sodium nitrite (NaNO₂) and diluted hydrochloric acid (HCl) at low temperature (0–5 °C) to form the diazonium chloride intermediate.

    Japp–Klingemann Coupling: The diazonium chloride reacts with 2-formylcyclohexanone to yield the desired compound.

Industrial Production: Industrial production methods may involve modifications of the synthetic route to achieve higher yields and scalability.

Chemical Reactions Analysis

Reactions:

    Substitution: The diazonium salt undergoes substitution reactions.

    Functionalization: The Japp–Klingemann coupling introduces a functionalized phenylhydrazonocyclohexanone moiety.

Common Reagents and Conditions:

    NaNO₂: Sodium nitrite for diazotization.

    HCl: Diluted hydrochloric acid for diazotization.

    2-formylcyclohexanone: Reagent for the Japp–Klingemann coupling.

Major Products: The major product is 2-[5-Bromo-4-(carboxymethoxy)-2-nitrophenoxy]acetic acid .

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a synthetic intermediate for indole derivatives.

    Biology: Potential bioactive properties.

    Medicine: Investigated for its therapeutic effects.

    Industry: May serve as a building block for other compounds.

Mechanism of Action

The exact mechanism of action is context-dependent and requires further research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, further exploration could highlight its uniqueness compared to related molecules.

Properties

Molecular Formula

C10H8BrNO8

Molecular Weight

350.08 g/mol

IUPAC Name

2-[5-bromo-4-(carboxymethoxy)-2-nitrophenoxy]acetic acid

InChI

InChI=1S/C10H8BrNO8/c11-5-1-8(20-4-10(15)16)6(12(17)18)2-7(5)19-3-9(13)14/h1-2H,3-4H2,(H,13,14)(H,15,16)

InChI Key

LLHBKADQVJAURG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1OCC(=O)O)Br)OCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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